

Application Notes and Protocols for Hot Melt Extrusion with Precirol® ATO 5

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Compound of Interest

Compound Name: *Precirol*

Cat. No.: *B1205813*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of **Precirol®** ATO 5 in hot melt extrusion (HME) processes. The information is intended to guide researchers and formulation scientists in developing robust and effective drug delivery systems.

Introduction to Precirol® ATO 5 in Hot Melt Extrusion

Precirol® ATO 5, a glyceryl distearate, is a lipid-based excipient widely utilized in the pharmaceutical industry for various applications, including taste masking and sustained-release formulations.[1][2] Its utility in hot melt extrusion is attributed to its low melting point, rapid recrystallization upon cooling, and ability to form a stable matrix for active pharmaceutical ingredients (APIs).[3] HME with **Precirol®** ATO 5 offers a solvent-free, continuous manufacturing process for producing solid dispersions and drug-loaded matrices.[4]

Key Advantages of Precirol® ATO 5 in HME:

- **Low Processing Temperatures:** Due to its relatively low melting point (typically between 52-60°C), HME processes with **Precirol®** ATO 5 can be conducted at lower temperatures, which is beneficial for thermosensitive APIs.[2][3]
- **Sustained-Release Properties:** As a water-insoluble lipid, **Precirol®** ATO 5 is an effective matrix former for creating sustained-release dosage forms.[2][3]

- Taste Masking: It can be used to effectively coat bitter APIs, thereby improving patient compliance.[\[5\]](#)[\[6\]](#)[\[7\]](#)
- Processability: While the processing window for **Precirol**® ATO 5 alone can be narrow, the addition of an API can significantly broaden this window.[\[3\]](#)

Summary of Hot Melt Extrusion Process Parameters

The following tables summarize key process parameters for HME with **Precirol**® ATO 5, based on available literature. These values should be considered as a starting point for formulation development and optimization.

Table 1: Thermal Properties of **Precirol**® ATO 5

Property	Value
Melting Point	52-60 °C
Crystallization Peak (upon cooling)	~51.8 °C

Source:[\[2\]](#)[\[5\]](#)

Table 2: HME Process Parameters for **Precirol**® ATO 5 with Various APIs

API	Drug Load (% w/w)	Extruder Type	Barrel Temperature Profile (°C)	Screw Speed (RPM)	Feed Rate	Die Diameter (mm)
Niacin	Up to 70	Twin-Screw (Pharma 11 HME)	45-45-50-53-50-53-54-54	Increased stepwise	Increased stepwise	1
Ascorbic Acid	15-30	Twin-Screw (10mm co-rotating)	60-70 (uniform)	120	1.5 g/min	Not Specified

Source:[3][8][9][10]

Experimental Protocols

Protocol 1: General Hot Melt Extrusion of a Sustained-Release Formulation

This protocol provides a general procedure for developing a sustained-release formulation using **Precirol®** ATO 5 and a model API.

1. Materials:

- **Precirol®** ATO 5
- Active Pharmaceutical Ingredient (API)
- Other functional excipients (optional, e.g., plasticizers, fillers)

2. Equipment:

- Hot melt extruder (twin-screw recommended)
- Gravimetric or volumetric feeder
- Downstream cooling and pelletizing equipment (e.g., conveyor belt, pelletizer)

3. Pre-Processing:

- Accurately weigh all components.
- Physically blend the API and **Precirol**® ATO 5 (and any other excipients) in a suitable blender (e.g., V-blender, Turbula® mixer) for 10-15 minutes to ensure a homogenous mixture.

4. Extruder Setup and Processing:

- Set the barrel temperature profile. For a starting point with **Precirol**® ATO 5, a profile of 45-45-50-53-50-53-54-54 °C from the feeding zone to the die can be used.[3] For formulations with higher melting APIs or other excipients, the temperature may need to be adjusted, with processing temperatures generally in the range of 60-70°C.[8][9]
- Set the screw speed. A starting speed of 100-120 RPM is recommended.[9][10]
- Calibrate the feeder to the desired feed rate. A starting feed rate of 1.5 g/min can be used for lab-scale extruders.[9][10]
- Start the extruder and allow the temperature to stabilize.
- Introduce the pre-blended material into the extruder hopper using the feeder.
- Monitor the process parameters, including torque, die pressure, and melt temperature. Adjust screw speed and feed rate as necessary to achieve a stable process and smooth extrudate.

5. Post-Processing:

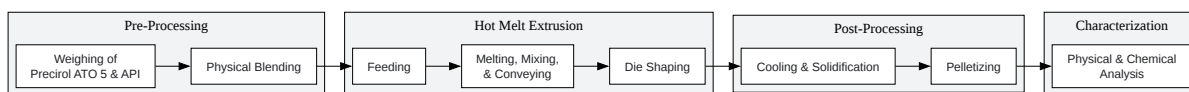
- Cool the extrudate on a conveyor belt. **Precirol**® ATO 5 recrystallizes relatively quickly.[3]
- Pelletize the cooled extrudate to the desired length.
- Collect and store the pellets in a well-sealed container at room temperature.

6. Characterization:

- Physical Appearance: Visually inspect the extrudates for smoothness and uniformity.
- Thermal Analysis (DSC): Characterize the solid-state properties of the API within the extrudate.
- In Vitro Dissolution: Perform dissolution testing to evaluate the drug release profile.
- Content Uniformity: Determine the uniformity of the API distribution in the extrudates.

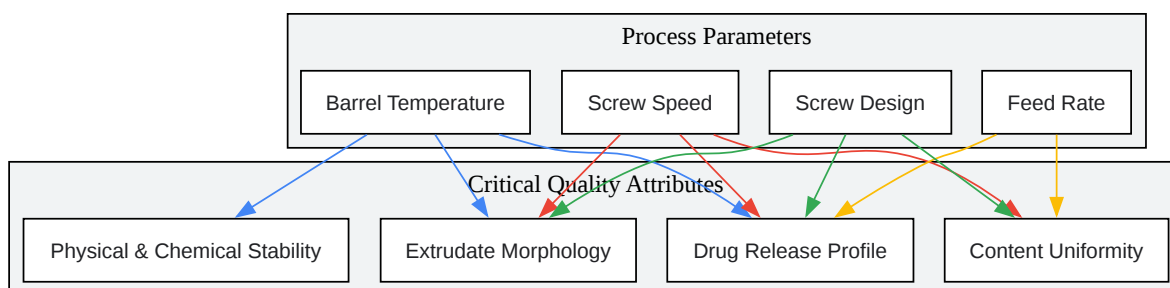
Visualizations

The following diagrams illustrate the key aspects of the hot melt extrusion process with **Precirol® ATO 5**.



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Caption: Workflow of the Hot Melt Extrusion Process.



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Caption: Influence of HME Parameters on Quality Attributes.

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